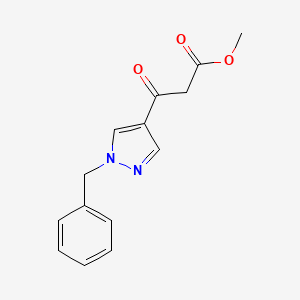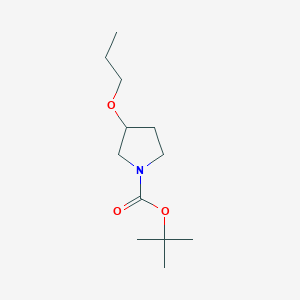
3-(1-Benzyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-Benzyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester (Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Anticancer Applications
This compound has shown promise in the field of oncology. Derivatives of para-aminobenzoic acid (PABA), which share a similar core structure, have been investigated for their anticancer properties. They have been found to inhibit targeted enzymes effectively, suggesting potential use in cancer therapy .
Alzheimer’s Disease Therapy
Compounds related to Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate have been explored for their anti-Alzheimer’s properties. The ability to modulate biological processes relevant to Alzheimer’s disease makes them candidates for further research as therapeutic agents .
Antimicrobial Activity
The antimicrobial screening of PABA analogs has identified potent compounds with broad-spectrum activity. These findings indicate that Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate could be developed into new antimicrobial agents .
Antiviral Research
PABA derivatives have also been studied for their antiviral effects. The structural versatility of these compounds allows for the development of novel molecules that could potentially treat viral infections .
Antioxidant Properties
The antioxidant capacity of PABA-related compounds has been observed, which suggests that Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate may have applications in protecting cells from oxidative stress .
Anti-inflammatory Uses
Due to the observed anti-inflammatory properties of PABA compounds, there is potential for Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate to be used in the treatment of inflammatory diseases .
Asthma Treatment
Research on xanthines, which are structurally related to pyrazol compounds, has led to the development of selective A2B adenosine receptor antagonists. These antagonists are hypothesized to provide therapeutic benefits in the treatment of asthma, suggesting a possible application for Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate in respiratory disorders .
Pharmaceutical Building Block
Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate: can serve as a building block in pharmaceutical research and development. Its structural features make it suitable for creating a wide range of novel molecules with potential medical applications .
properties
IUPAC Name |
methyl 3-(1-benzylpyrazol-4-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-14(18)7-13(17)12-8-15-16(10-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDSLKLTWRQYRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CN(N=C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Allyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1372907.png)



![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)





![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)